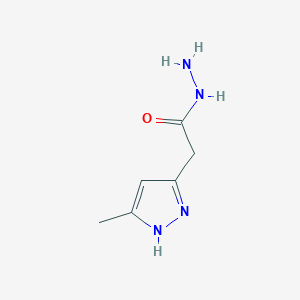

2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide

Description

BenchChem offers high-quality 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(10-9-4)3-6(11)8-7/h2H,3,7H2,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHFQZQZJWGICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429328 | |

| Record name | 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57245-91-7 | |

| Record name | 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrazole and Hydrazide Moieties in Contemporary Heterocyclic Chemistry Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically important compounds. nih.govresearchgate.netmdpi.comacademicstrive.com Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govnih.govnih.gov The versatility of the pyrazole ring allows for various substitutions, enabling the design of novel drug candidates with enhanced efficacy and selectivity. nih.gov

Similarly, the hydrazide moiety is a crucial functional group in medicinal chemistry. nih.gov Hydrazide-hydrazone derivatives, formed by the condensation of a hydrazide with an aldehyde or ketone, are recognized for their diverse biological activities. pensoft.net These include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.gov The combination of pyrazole and hydrazide functionalities in a single molecule, as seen in 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, creates a scaffold with significant potential for the development of new therapeutic agents. researchgate.net

Historical Context and Evolution of Pyrazole Acetohydrazide Chemistry in Scholarly Literature

Synthetic Routes via Condensation of Esters with Hydrazine (B178648) Hydrate (B1144303)

The most direct and widely employed method for synthesizing 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide is the hydrazinolysis of a corresponding ester precursor, typically ethyl or methyl 2-(3-methyl-1H-pyrazol-5-yl)acetate. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester's carbonyl carbon, leading to the displacement of the alcohol moiety (ethanol or methanol) and the formation of the carbohydrazide (B1668358). researchgate.net This transformation is a standard and efficient method for preparing hydrazide derivatives from esters.

The synthesis of the crucial precursor, an alkyl 2-(3-methyl-1H-pyrazol-5-yl)acetate, begins with the construction of the pyrazole ring itself. A common and effective approach is the reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and hydrazine hydrate. jmchemsci.com However, to obtain the desired 5-substituted acetic acid moiety, a different 1,3-dicarbonyl precursor is required.

A key precursor for this synthesis is diethyl acetonedicarboxylate. The synthesis pathway proceeds as follows:

Cyclization: Diethyl acetonedicarboxylate is reacted with hydrazine hydrate. The reaction proceeds via condensation to form a pyrazolone (B3327878) intermediate.

Tautomerization and Aromatization: The intermediate undergoes tautomerization and subsequent dehydration to form the stable, aromatic pyrazole ring, yielding ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetate.

Functionalization (Not always necessary for this specific target): In other contexts, the pyrazole ring can be further derivatized at this stage. For instance, N-alkylation or N-arylation can be achieved by using substituted hydrazines in the initial cyclization step. organic-chemistry.org

An alternative and highly effective strategy involves the use of activated enol ethers. These compounds, derived from the condensation of active methylene (B1212753) compounds with trialkyl orthoformates, serve as versatile three-carbon synthons. nih.gov For instance, reacting an activated enol ether with hydrazine hydrate is a principal method for creating 3,4-disubstituted pyrazoles. beilstein-journals.org The synthesis of the precursor ester for 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide can be envisioned through a similar pathway, starting with a suitably substituted β-dicarbonyl compound that already contains the acetic acid ester side chain.

The table below outlines the key starting materials for the synthesis of the pyrazole ring precursor.

| Precursor Class | Specific Example | Reactant | Resulting Intermediate |

|---|---|---|---|

| β-Diketone Derivative | Diethyl acetonedicarboxylate | Hydrazine Hydrate | Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetate |

| Activated Enol Ether | Diethyl ethoxymethylenemalonate | Hydrazine Hydrate | Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate beilstein-journals.orgnih.gov |

| β-Ketoester | Ethyl acetoacetate | Hydrazine Hydrate | 3-Methyl-5-pyrazolone jmchemsci.com |

Optimizing the conversion of the pyrazolyl acetate (B1210297) ester to 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide is critical for achieving high purity and yield. The key parameters influencing this reaction include the choice of solvent, temperature, and reaction duration.

Typically, the reaction is performed using an excess of hydrazine hydrate, which can also serve as the solvent. However, alcohols such as ethanol (B145695) or methanol (B129727) are commonly used as co-solvents to ensure the complete dissolution of the starting ester. Refluxing the mixture is a standard procedure to drive the reaction to completion.

The following table summarizes typical reaction conditions for the hydrazinolysis of esters to form hydrazides, which are applicable to the synthesis of the target compound.

| Parameter | Condition | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol, Methanol, or neat Hydrazine Hydrate | Ensures solubility of reactants. Using excess hydrazine hydrate drives the equilibrium towards the product. | researchgate.netjmchemsci.com |

| Temperature | Reflux (typically 65-100°C) | Increases reaction rate to ensure completion within a reasonable timeframe. | researchgate.net |

| Reactant Ratio | Molar excess of hydrazine hydrate | Maximizes the conversion of the ester to the hydrazide. | mdpi.com |

| Reaction Time | Several hours (e.g., 3-24 hours) | Reaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine completion. | google.com |

Upon completion, the reaction mixture is typically cooled, and the product crystallizes out of the solution or is precipitated by the addition of a non-polar solvent. The resulting solid can then be collected by filtration and purified by recrystallization. google.com

Alternative Synthetic Pathways to Pyrazolyl Acetohydrazides

While the condensation of esters with hydrazine is the most common route, alternative pathways exist for synthesizing the pyrazole core and related structures. These methods often provide advantages in terms of regioselectivity or by avoiding certain intermediates.

One notable alternative involves the use of tosylhydrazones as stable and safe precursors to diazo compounds. nih.gov The general approach involves:

Formation of Tosylhydrazone: An α,β-unsaturated carbonyl compound is reacted with p-toluenesulfonylhydrazide to form a tosylhydrazone. nih.gov

In Situ Diazo Generation: The tosylhydrazone, upon treatment with a base, generates a diazo compound in situ. nih.gov

Cycloaddition: The diazo compound can then undergo a 1,3-dipolar cycloaddition reaction with an appropriate alkyne to form the pyrazole ring. nih.gov

Another strategy is the multicomponent, one-pot synthesis. These reactions combine three or more starting materials in a single reaction vessel to rapidly construct complex molecules. nih.gov For example, a four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly substituted pyranopyrazoles. nih.gov While not directly producing the target molecule, this highlights the potential for developing a one-pot synthesis for 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide by carefully selecting the starting components.

Emerging Green Chemistry Approaches in Pyrazolyl Acetohydrazide Synthesis

The principles of green chemistry, which focus on reducing waste, using safer solvents, and improving energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.netmdpi.com

Key green approaches applicable to pyrazolyl acetohydrazide synthesis include:

Solvent-Free and Green Solvent Reactions: Many pyrazole syntheses are now performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. rsc.orgresearchgate.net For instance, taurine, a bio-organic catalyst, has been used to facilitate the four-component synthesis of pyranopyrazoles in water at elevated temperatures, achieving high yields. researchgate.net

Alternative Energy Sources: Microwave (MW) irradiation and ultrasonic irradiation are used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) is particularly effective for heterocyclic chemistry. nih.gov

Use of Recyclable Catalysts: There is a growing interest in using heterogeneous or recyclable catalysts to simplify product purification and reduce waste. Nanomaterials, such as magnetic Fe₃O₄ nanoparticles or yttrium iron garnet (YIG), have been employed as efficient and reusable catalysts for the synthesis of pyrazole derivatives under mild or solvent-free conditions. nih.gov L-proline, an organocatalyst, has also been used for the green synthesis of hydrazide derivatives. mdpi.com

These green methodologies offer sustainable alternatives to classical synthetic routes, minimizing environmental impact while efficiently producing the desired pyrazole compounds. researchgate.net

Condensation Reactions Leading to Diverse Heterocyclic Systems

Condensation reactions are a cornerstone of heterocyclic synthesis, and 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide serves as an excellent substrate for these transformations. The hydrazide moiety is particularly reactive towards electrophilic reagents, leading to the formation of various five-membered heterocyclic rings.

The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a well-established synthetic route. Several methods are applicable to 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide for the construction of pyrazolylmethyl-substituted 1,3,4-oxadiazoles.

One of the most common methods involves the reaction of the hydrazide with carbon disulfide (CS₂) in a basic medium, typically ethanolic potassium hydroxide (B78521). This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes dehydrosulfurization to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. researchgate.netrsc.orgresearchgate.net Acidification of the reaction mixture isolates the final product, which exists in a tautomeric equilibrium between the thiol and thione forms. researchgate.net A closely related analogue, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione, has been synthesized using this approach, demonstrating the feasibility of this transformation. researchgate.net

Another prevalent strategy is the oxidative cyclization of N-acylhydrazones, which are formed by the initial condensation of the hydrazide with an aromatic aldehyde. nih.gov Various oxidizing agents can be employed for this cyclization step. nih.gov Alternatively, direct condensation of the hydrazide with orthoesters (e.g., triethyl orthoformate) or carboxylic acids under dehydrating conditions can also yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net The reaction of hydrazides with isothiocyanates produces thiosemicarbazide (B42300) intermediates, which can be cyclized to 2-amino-1,3,4-oxadiazoles using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com

Table 1: General Methods for the Synthesis of 1,3,4-Oxadiazoles from Hydrazides

| Reagent(s) | Intermediate | Product Type | Citations |

|---|---|---|---|

| 1. CS₂, KOH/EtOH; 2. Acid | Potassium dithiocarbazinate | 5-Substituted-1,3,4-oxadiazole-2-thiol | researchgate.netrsc.orgresearchgate.net |

| Aromatic aldehydes, then an oxidizing agent | N-Acylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Isothiocyanates, then TBTU/DIEA | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-oxadiazole | luxembourg-bio.com |

The acetohydrazide moiety is a key precursor for the synthesis of 1,2,4-triazole (B32235) rings. A widely used method involves the reaction of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide with isothiocyanates. This reaction typically occurs in a solvent like ethanol and yields a N'-(pyrazolylmethylcarbonyl)hydrazine-1-carbothioamide (thiosemicarbazide) intermediate. researchgate.netnih.gov Subsequent cyclization of this intermediate under basic conditions, for instance by refluxing in an aqueous sodium hydroxide solution, leads to the formation of the corresponding 4-substituted-5-((3-methyl-1H-pyrazol-5-yl)methyl)-4H-1,2,4-triazole-3-thiol. researchgate.netnih.gov

Research on analogous pyrazolyl acetohydrazides has demonstrated this pathway effectively. For example, 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was converted to various 1,2,4-triazole-3-thiol derivatives through this two-step sequence. researchgate.net Similarly, the synthesis of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides was achieved starting from a pyrazole carboxylate, which was converted to the hydrazide, then to the triazole-thiol, and finally alkylated. zsmu.edu.ua

Table 2: Synthesis of 1,2,4-Triazole-3-thiols from 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide

| Step | Reagents & Conditions | Intermediate/Product | Citations |

|---|---|---|---|

| 1 | Ar-NCS, Ethanol, Reflux | N'-(Aryl)-N-((3-methyl-1H-pyrazol-5-yl)acetyl)thiosemicarbazide | researchgate.netnih.gov |

The terminal -NH₂ group of the hydrazide function in 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide readily undergoes condensation with the carbonyl group of various aldehydes to form Schiff bases, also known as hydrazones. ijpsr.comjmchemsci.com This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the aldehyde in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration. jmchemsci.comkau.edu.sa

A wide array of aromatic and heteroaromatic aldehydes can be used in this reaction, leading to a diverse library of Schiff bases. kau.edu.sapharmj.org.ua These products are often crystalline solids and are valuable as intermediates for further transformations or as final compounds for biological evaluation. researchgate.net For instance, studies on the similar 2-((5-((theophylline-7'-yl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetohydrazide have shown successful Schiff base formation with various aldehydes in a water-alcohol medium. pharmj.org.ua The resulting hydrazones are key intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles, via oxidative cyclization. nih.gov

Reactions with Isocyanates and Isothiocyanates

The reaction of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide with isocyanates and isothiocyanates provides access to important synthetic intermediates. The nucleophilic terminal amino group of the hydrazide attacks the electrophilic carbon of the isocyanate or isothiocyanate.

Reaction with an isothiocyanate (R-NCS) in a solvent like methanol or ethanol at room temperature or under reflux yields the corresponding 1-((3-methyl-1H-pyrazol-5-yl)acetyl)-4-substituted-thiosemicarbazide. luxembourg-bio.comnih.govresearchgate.net Similarly, reaction with an isocyanate (R-NCO) affords the analogous 1-((3-methyl-1H-pyrazol-5-yl)acetyl)-4-substituted-semicarbazide. nih.gov

These semicarbazide (B1199961) and thiosemicarbazide derivatives are not merely stable adducts; they are crucial precursors for the synthesis of various heterocycles as previously described. The thiosemicarbazides are key to forming 1,2,4-triazole-3-thiols and 2-amino-1,3,4-oxadiazoles, while semicarbazides can be cyclized to form 2-amino-1,3,4-oxadiazoles. luxembourg-bio.comnih.govresearchgate.net

Cyclization Reactions for the Construction of Fused Heterocycles

The pyrazole ring system within 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide can participate in cyclization reactions to form fused bicyclic and polycyclic heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comekb.eg These are typically synthesized via the cyclocondensation of 5-aminopyrazoles with 1,3-bifunctional reagents like β-diketones or enaminones. mdpi.com The acetohydrazide can be considered a synthon for the required aminopyrazole moiety, potentially through hydrolysis and subsequent functional group interconversion. More directly, the hydrazide itself can react with appropriate reagents to construct the fused ring. For example, reaction with β-ketoesters can lead to the formation of pyrazolo[1,5-a]pyrimidine-ones. chem-soc.si

Furthermore, the pyrazole nucleus is a key component in the synthesis of other fused systems like pyrazolo[4,3-e] researchgate.netkau.edu.saresearchgate.nettriazines and pyrazolo[1,5-a] researchgate.netchem-soc.sirsc.orgtriazines. nih.govnih.govmdpi.com The synthesis of these systems often involves the cyclization of a suitably functionalized pyrazole precursor, such as an amino- or hydrazino-pyrazole, with reagents that provide the necessary atoms for the new ring. bibliomed.orgscispace.com For instance, 3-amino-5-hydrazino-pyrazole derivatives can be cyclized with reagents like ethyl acetoacetate or acetylacetone (B45752) to yield fused N-pyrazolylpyrazoles. bibliomed.org

Table 3: Examples of Fused Heterocycles Derived from Pyrazole Precursors

| Fused System | Precursor Type | Typical Reagents | Citations |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Diketones, Enaminones, β-Ketoesters | mdpi.comekb.egchem-soc.si |

| Pyrazolo[1,5-a] researchgate.netchem-soc.sirsc.orgtriazine | 5-Aminopyrazole | Orthoesters, Cyanates | scispace.com |

| Pyrazolo[4,3-e] researchgate.netkau.edu.saresearchgate.nettriazine | Aminopyrazole derivatives | Thiosemicarbazide, then cyclization | mdpi.com |

Functionalization of the Pyrazole and Acetohydrazide Moieties for Targeted Research

Beyond cyclization reactions, both the pyrazole ring and the acetohydrazide side chain of the title compound can be specifically functionalized to create derivatives for targeted research applications, such as in medicinal chemistry or materials science. mdpi.comnih.gov

The pyrazole ring offers several sites for modification. The N-1 nitrogen atom, being a pyrrole-type nitrogen, can be readily alkylated or arylated under basic conditions. nih.gov This allows for the introduction of a wide variety of substituents to modulate the molecule's properties. The C-4 position of the pyrazole ring is also susceptible to electrophilic substitution, such as Vilsmeier-Haack formylation, which introduces a formyl group that can be used in further synthetic transformations. nih.gov

The acetohydrazide moiety can also be modified. For example, the synthesis of N-substituted acetamides from the related 2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides has been reported. zsmu.edu.ua This demonstrates that after the initial transformation of the hydrazide, the resulting structure can be further functionalized. For example, alkylation of the triazole-thiol products (derived from the hydrazide) at the sulfur atom is a common strategy to introduce diverse side chains. zsmu.edu.ua These targeted functionalizations are crucial for developing structure-activity relationships in drug discovery programs. mdpi.comnih.gov

Exploration of Multicomponent Reactions including Mannich and Knoevenagel Condensations for Extended Architectures

Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. The structural features of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, namely the presence of an active methylene group adjacent to a carbonyl, as well as reactive N-H protons on both the pyrazole ring and the hydrazide moiety, make it an excellent candidate for derivatization through various MCRs. This section explores the potential application of Mannich and Knoevenagel condensations to generate extended and structurally diverse architectures from this pyrazole-based starting material.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with a compound possessing an active methylene group, typically catalyzed by a weak base. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.

For 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, the methylene group (-CH2-) positioned between the pyrazole ring and the carbonyl group is activated and thus susceptible to deprotonation. In a hypothetical Knoevenagel condensation, this acetohydrazide derivative could react with various aromatic or heteroaromatic aldehydes in the presence of a base like piperidine (B6355638) or an environmentally benign catalyst. The initial condensation would be followed by dehydration to furnish a new, extended α,β-unsaturated hydrazide derivative. This transformation not only elongates the carbon skeleton but also introduces a reactive Michael acceptor system, opening avenues for further functionalization, such as cyclization or addition reactions. For instance, a subsequent intramolecular cyclization involving the pyrazole N-H or the hydrazide N'-H could potentially lead to fused heterocyclic systems.

While specific research detailing this transformation for 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide is not extensively documented, the reactivity is well-established for related pyrazole systems, particularly in the synthesis of pyranopyrazoles where a Knoevenagel-type reaction is often the initial step.

Table 1: Proposed Knoevenagel Condensation of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide with Aromatic Aldehydes

| Entry | Aldehyde (Ar-CHO) | Catalyst | Solvent | Product Architecture |

| 1 | Benzaldehyde | Piperidine | Ethanol | (E)-2-(3-methyl-1H-pyrazol-5-yl)-3-phenylacrylohydrazide |

| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | Methanol | 3-(4-chlorophenyl)-2-(3-methyl-1H-pyrazol-5-yl)acrylohydrazide |

| 3 | 4-Methoxybenzaldehyde | Sodium Acetate | Acetic Acid | 3-(4-methoxyphenyl)-2-(3-methyl-1H-pyrazol-5-yl)acrylohydrazide |

| 4 | 2-Nitrobenzaldehyde | Glycine | Water | 2-(3-methyl-1H-pyrazol-5-yl)-3-(2-nitrophenyl)acrylohydrazide |

Mannich Reaction for Aminoalkylation

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine (or ammonia). This powerful aminoalkylation reaction results in the formation of a new C-C bond and the introduction of an "aminomethyl" moiety, producing a compound known as a Mannich base.

The 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide scaffold presents multiple sites for a potential Mannich reaction. The most likely site is the active methylene group, which, upon deprotonation, can act as the nucleophile. A reaction with formaldehyde and a secondary amine (such as morpholine, piperidine, or N-methylpiperazine) would lead to the corresponding β-amino carbonyl compound. Alternatively, the N-H proton of the pyrazole ring could potentially undergo aminoalkylation, a known transformation for N-heterocycles.

These resulting Mannich bases are valuable intermediates and often exhibit significant biological activities. The introduction of the aminoalkyl group can enhance the molecule's solubility and provides a handle for further structural modifications, creating libraries of compounds with diverse pharmacological profiles. Research on other pyrazolone systems has demonstrated the utility of the Mannich reaction in generating novel derivatives.

Table 2: Proposed Mannich Reaction with 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide

| Entry | Amine | Solvent | Product Architecture (at the active methylene) |

| 1 | Morpholine | Ethanol | 2-(3-methyl-1H-pyrazol-5-yl)-3-morpholinopropanohydrazide |

| 2 | Piperidine | Methanol | 2-(3-methyl-1H-pyrazol-5-yl)-3-(piperidin-1-yl)propanohydrazide |

| 3 | N-Methylpiperazine | Dioxane | 2-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)propanohydrazide |

| 4 | Dibenzylamine | Isopropanol | 3-(dibenzylamino)-2-(3-methyl-1H-pyrazol-5-yl)propanohydrazide |

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Methyl 1h Pyrazol 5 Yl Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, characteristic signals are observed for the protons of the pyrazole (B372694) ring, the methyl group, and the acetohydrazide side chain.

The methyl group (CH₃) on the pyrazole ring typically appears as a sharp singlet in the upfield region of the spectrum, often around δ 2.2-2.4 ppm. jmchemsci.commdpi.com The proton on the pyrazole ring (pz-H) usually resonates as a singlet around δ 6.3-6.4 ppm. mdpi.comrsc.org The methylene (B1212753) protons (CH₂) of the acetohydrazide linker are observed as a singlet, while the protons of the hydrazide group itself (NH and NH₂) give rise to signals that can be broad and variable in position, often appearing downfield. For instance, in related hydrazides, the NH₂ protons can be found around δ 3.71 ppm, with the CONH proton resonating further downfield at approximately δ 9.79 ppm. researchgate.net Aromatic protons in substituted derivatives appear in the expected downfield region of δ 7.0-8.5 ppm. jmchemsci.commdpi.com

| Derivative | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference(s) |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) | Pyrazole-CH₃ | 2.34 | Singlet | mdpi.com |

| Pyrazole-H | 6.37 | Singlet | mdpi.com | |

| N-CH₂ | 4.59 | Triplet | mdpi.com | |

| 5-Benzyl-3-phenyl-1H-pyrazole | Pyrazole-H | 6.36 | Singlet | rsc.org |

| Benzyl-CH₂ | 4.04 | Singlet | rsc.org | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative | Pyrazole-CH₃ | 2.43 | Singlet | mdpi.com |

| Fused Pyrazole Derivative (5d) | Pyrazole-CH₃ | 2.24 | Singlet | jmchemsci.com |

| NH | 9.85 | Singlet | jmchemsci.com | |

| 2-(2,4-dioxothiazolidin-3-yl)acetohydrazide | NH₂ | 3.71 | Broad | researchgate.net |

| CONH | 9.79 | Triplet | researchgate.net |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.

For derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, the methyl carbon (CH₃) signal is found at the upfield end of the spectrum, typically between δ 13-14 ppm. mdpi.commdpi.com The carbon atoms of the pyrazole ring resonate in the range of δ 100-150 ppm. Specifically, the C-H carbon of the pyrazole ring often appears around δ 101-106 ppm, while the substituted carbons (C-CH₃ and the carbon attached to the side chain) are found further downfield. mdpi.comrsc.org The carbonyl carbon (C=O) of the acetohydrazide group is a key diagnostic signal, typically appearing significantly downfield in the region of δ 170 ppm. mdpi.com

| Derivative | Carbon Atom | Chemical Shift (δ ppm) | Reference(s) |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Pyrazole-CH₃ | 13.48 | mdpi.com |

| Pyrazole C-H | 106.37 | mdpi.com | |

| Pyrazole C-CH₃ | 148.05 | mdpi.com | |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative | Pyrazole-CH₃ | 13.8 | mdpi.com |

| Pyrazole C-Cl | 114.4 | mdpi.com | |

| Pyrazole C=N | 148.8 | mdpi.com | |

| Imidazoline C=N | 170.4 | mdpi.com | |

| 5-Benzyl-3-phenyl-1H-pyrazole | Pyrazole C-H | 101.5 | rsc.org |

| Benzyl-CH₂ | 33.1 | rsc.org | |

| Phosphonate (B1237965) Derivative | Pyrazole-CH₃ | 12.5 (d, ³JCP = 4.8 Hz) | psu.edu |

For derivatives containing other NMR-active nuclei, such as phosphorus-31 in phosphonates, ³¹P NMR spectroscopy is a powerful tool. This technique is highly sensitive to the chemical environment of the phosphorus atom. In phosphonate derivatives of pyrazoles, the ³¹P chemical shifts provide direct evidence of the formation of the P-C bond. psu.edu For example, in one study, phosphonate derivatives exhibited ³¹P NMR signals in the range of -12 to +13 ppm. psu.edu The presence of multiple phosphorus atoms can also lead to P-P coupling, which provides further structural information, with coupling constants (³JPP) observed around 34-40 Hz. psu.edu Solid-state ³¹P NMR can also be employed to study the structure and dynamics of these materials, providing information on parameters like chemical shift anisotropy (CSA). researchgate.net

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide and its derivatives, the IR spectrum displays characteristic absorption bands for the key functional groups.

The N-H stretching vibrations from both the pyrazole ring and the hydrazide moiety are typically observed as broad bands in the region of 3200-3500 cm⁻¹. jmchemsci.com The C=O stretching vibration of the amide group in the acetohydrazide chain is a strong, sharp band usually found between 1650 and 1715 cm⁻¹. researchgate.net The C=N stretching of the pyrazole ring appears in the 1520-1600 cm⁻¹ region. jmchemsci.commdpi.com Additionally, C-H stretching vibrations for alkyl and aromatic groups are seen just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| Amide/Hydrazide/Pyrazole N-H | Stretching | 3242 - 3565 | jmchemsci.com |

| Amide C=O | Stretching | 1654 - 1714 | researchgate.net |

| Pyrazole C=N | Stretching | 1520 - 1599 | jmchemsci.commdpi.com |

| Aromatic C-H | Stretching | ~3050 - 3060 | jmchemsci.commdpi.com |

| Aliphatic C-H | Stretching | ~2860 - 2930 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For the parent compound, 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, the expected molecular formula is C₆H₁₀N₄O, corresponding to a molecular weight of 154.17 g/mol . americanelements.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154.

The fragmentation of pyrazole derivatives is often complex and depends on the substituents present. asianpubs.orgresearchgate.net Common fragmentation pathways for related pyranopyrazoles involve an initial loss of a carbon monoxide (CO) molecule, followed by the elimination of a hydrogen atom or other small groups. asianpubs.org Another observed pathway involves disproportionation of the molecule. asianpubs.org The fragmentation patterns provide a puzzle that, when solved, helps to confirm the proposed molecular structure.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules are arranged in the crystal lattice.

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | - | - | C-C bond length between rings is 1.472(3) Å. | mdpi.comresearchgate.netnih.gov |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | Phenyl and pyrazole rings are inclined at 60.83(5)°. Molecules form chains via O-H···N hydrogen bonds. | mdpi.com |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-...triazolo...indole | Triclinic | P-1 | Four molecules in the unit cell. Structure confirmed by X-ray diffraction. | mdpi.com |

Analysis of Molecular Conformation and Dihedral Angles

X-ray diffraction studies reveal that derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide often adopt non-planar molecular conformations. nih.govnih.govnih.gov The spatial arrangement of the various structural motifs, including the pyrazole ring, the acetohydrazide backbone, and other substituents, is defined by specific torsion and dihedral angles.

In one derivative, 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]acetohydrazide, the pyrazole ring deviates from the plane formed by the rest of the ligand molecule. nih.gov The non-planar nature is quantified by key torsion angles such as N(4)-C(9)-N(5)-N(6), which have been measured at -103.589 (2)° and 105.359 (2)° in the two crystallographically independent molecules of one of its polymorphs. nih.gov Another study on N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide also confirmed a nonplanar molecule. nih.gov

The relative orientation of different ring systems within a single molecule is described by dihedral angles. For instance, in a complex metaqualone derivative containing a pyrazole moiety, the pyrazole ring is inclined at 70.0 (2)° with respect to both a bicyclic quinazoline (B50416) system and an attached benzene (B151609) ring. nih.gov In another case, involving methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate, an intramolecular S(6) ring formed via hydrogen bonding is nearly coplanar with the pyrazole ring, with a small dihedral angle of 1.49 (6)°. nih.govresearchgate.net However, this coplanar system forms larger dihedral angles with other parts of the molecule, such as 54.29 (6)° with the benzene ring of the phenylalanine methyl ester and 28.53 (6)° with the phenyl group bonded to the pyrazole ring. nih.govresearchgate.net

Table 1: Selected Dihedral and Torsion Angles in Pyrazole Derivatives

| Compound/Feature | Angle Type | Atoms Involved | Value (°) | Source |

| 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]acetohydrazide | Torsion Angle | N(4)-C(9)-N(5)-N(6) | -103.589 (2) | nih.gov |

| 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]acetohydrazide | Torsion Angle | N(4)-C(9)-N(5)-N(6) | 105.359 (2) | nih.gov |

| Metaqualone Derivative | Dihedral Angle | Pyrazole ring & Bicyclic moiety | 70.0 (2) | nih.gov |

| Metaqualone Derivative | Dihedral Angle | Pyrazole ring & C1-C6 benzene ring | 70.0 (2) | nih.gov |

| Metaqualone Derivative | Dihedral Angle | Benzene ring & Pyrazole ring | 30.7 (2) | nih.gov |

| Methyl 2-{[(...)(thiophen-2-yl)methyl]amino}-3-phenylpropionate | Dihedral Angle | S(6) ring & Pyrazole ring | 1.49 (6) | nih.govresearchgate.net |

Investigations into Crystallographic Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science and pharmaceuticals. mdpi.com Derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide have been shown to exhibit this behavior.

A notable example is 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]acetohydrazide, for which two monoclinic polymorphs have been identified. nih.govnih.gov The first reported polymorph crystallizes in the space group Cc with four molecules per unit cell (Z = 4). nih.gov A second monoclinic polymorph was later discovered, crystallizing in the space group P with two crystallographically independent molecules in the asymmetric unit. nih.govnih.gov Although the molecules in the second polymorph are chemically identical and have similar geometric parameters, their packing arrangement differs from the first polymorph, constituting a distinct crystalline form. nih.govnih.gov The investigation of such structures is crucial for understanding the supramolecular landscape that governs polymorphic behavior in the solid state. mdpi.com

Elucidation of Hydrogen Bonding Networks and Supramolecular Assembly

The crystal structures of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide derivatives are significantly influenced by hydrogen bonding, which dictates the formation of extended supramolecular architectures. semanticscholar.orgrsc.org The NH groups of the pyrazole ring and the hydrazide moiety, along with carbonyl oxygen atoms, are key participants in these interactions. nih.gov

In the crystal structure of a polymorph of 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]acetohydrazide, molecules are linked by N—H⋯N hydrogen bonds, forming zigzag supramolecular chains that extend along the b-axis. nih.govnih.gov Similarly, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide features intermolecular hydrogen bonding that results in a seven-membered ring system. nih.gov

The versatility of the 1H-pyrazole ring as a supramolecular synthon allows for various hydrogen-bonded structures, including dimers, trimers, tetramers, and infinite chains. nih.govcsic.es In some derivatives, C—H⋯O and C—H⋯N hydrogen bonds also play a crucial role. For example, in two isostructural chalcones containing pyrazole and thiophene (B33073) groups, a combination of C—H⋯N and C—H⋯O hydrogen bonds links the molecules into sheets. nih.gov The resulting supramolecular assemblies can range from simple chains to complex two-dimensional (2D) or three-dimensional (3D) networks, stabilized by a combination of hydrogen bonds and other weak interactions like π–π stacking. nih.govsemanticscholar.org

Table 2: Examples of Hydrogen Bonding in Pyrazole Derivatives

| Compound | Hydrogen Bond Type | Supramolecular Motif | Source |

| 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]acetohydrazide | N—H⋯N | Zigzag chains | nih.govnih.gov |

| N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide | Intermolecular H-bonding | Seven-membered ring system | nih.gov |

| 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one | C—H⋯N, C—H⋯O | Sheets | nih.gov |

| Metaqualone Derivative | Cπ—H⋯O | 3D network | nih.gov |

Characterization of Disorder Phenomena within Crystal Structures

Crystallographic disorder occurs when a molecule or a part of it occupies multiple positions within the crystal lattice. This phenomenon has been observed in several derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide.

A clear example is seen in the crystal structures of 3-(3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one and its 2-methylphenoxy analogue. nih.gov In both of these isostructural compounds, the thiophene substituent is disordered over two sets of atomic sites with unequal occupancies. For the phenoxy derivative, the occupancy factors for the two positions of the thiophene ring are 0.844 (3) and 0.156 (3). nih.gov A similar thienyl-ring flip disorder was also reported for methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate, with occupancy factors in the ratio of approximately 65:35. nih.govresearchgate.net

Disorder is not limited to ring systems. In the structure of ethyl 2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole-4-carboxylate, the ester group was found to be disordered over three distinct sets of sites. conicet.gov.ar The refinement of these disordered structures is complex but essential for an accurate description of the molecular and crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of pyrazole derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), providing information on the electronic transitions within the molecule.

The electronic absorption spectra of pyrazoline derivatives have been recorded in various solvents, such as dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO). Studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed that the absorption wavelength is affected by solvent polarity, with a redshift (bathochromic shift) observed in more polar solvents.

UV-Vis spectroscopy is also employed to characterize the formation of metal complexes. The complexation of a pyrazole-based ligand, 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, with Cu(II), Co(II), and Ni(II) ions was studied, revealing distinct absorption maxima for each complex (294 nm for Cu(II), 290 nm for Co(II), and 293 nm for Ni(II)). researchgate.net Furthermore, this technique has been used to monitor photochromic behavior in certain pyrazole derivatives. For one such compound, irradiation with UV light at 365 nm induced a color change, evidenced by the appearance of a new visible absorption band centered at 415 nm in an ethanol solution. mdpi.com

Table 3: UV-Vis Absorption Data for Pyrazole Derivatives and Their Complexes

| Compound/Complex | Solvent | λmax (nm) | Observation | Source |

| Cu(II)-1,3-PPB Complex | EtOH-H₂O | 294 | Complex formation | researchgate.net |

| Co(II)-1,3-PPB Complex | EtOH-H₂O | 290 | Complex formation | researchgate.net |

| Ni(II)-1,3-PPB Complex | EtOH-H₂O | 293 | Complex formation | researchgate.net |

| Photochromic pyrazole derivative | Ethanol | 415 (after UV) | Appearance of new band | mdpi.com |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Gas Phase (Theoretical) | 284.33 | S2 excited state |

Elemental Analysis for Verification of Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis provides a crucial verification of the compound's empirical formula, thereby confirming its elemental composition and purity.

For a wide range of novel pyrazole acetohydrazide derivatives, elemental analysis has been reported where the experimentally found percentages are compared against the theoretically calculated values. For instance, in a series of 1-phenyl-3-(substituted-phenyl)-1H-pyrazol-4-yl-methylene acetohydrazides, the observed values for C, H, and N were in close agreement with the calculated percentages, confirming the successful synthesis of the target structures. researchgate.net Similarly, for novel fused pyrazole derivatives synthesized from 3-methyl-5-pyrazolone, elemental analysis was a key characterization step to validate the chemical formula of the final products. jmchemsci.com The close correlation between found and calculated values, typically within a ±0.4% margin, is a standard criterion for confirming the composition and purity of newly synthesized compounds. ekb.eg

Table 4: Example of Elemental Analysis Data for a Pyrazole Derivative

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Source |

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide (6f) | C₁₉H₁₈N₄O₂ | C | 68.26 | 66.34 | researchgate.net |

| H | 5.38 | 4.49 | researchgate.net | ||

| N | 16.76 | 15.42 | researchgate.net | ||

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | C₄H₆N₂O | C | 48.97 | 48.64 | jmchemsci.com |

| H | 6.16 | 5.98 | jmchemsci.com | ||

| N | 28.56 | 28.12 | jmchemsci.com |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.nettandfonline.com By calculating the electron density, DFT can determine molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G*, are employed to optimize the molecular structure and analyze its electronic characteristics. nih.govnih.govjcsp.org.pk

Studies on similar pyrazole structures reveal key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. nih.govjcsp.org.pk A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In a compound like 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, the MEP would likely show negative potential (red/yellow areas) around the nitrogen and oxygen atoms, indicating these are prime sites for electrophilic attack, while positive potential (blue areas) would be found around the hydrogen atoms. researchgate.net

Table 1: Theoretical Electronic Properties of a Pyrazole Derivative Calculated by DFT Data is illustrative based on findings for related pyrazole compounds. researchgate.netnih.gov

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.38 Debye | Measures the overall polarity of the molecule |

These calculations provide a fundamental understanding of the molecule's charge distribution, stability, and reactive sites, which is foundational for predicting its interactions. jcsp.org.pk

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. acs.orgnih.gov For a flexible molecule like 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, MD simulations provide critical insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological receptor. researchgate.netscielo.brscienceopen.com

Simulations, often performed using software like GROMACS, can track the trajectory of a molecule over a period, typically nanoseconds. nih.govnih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.govmdpi.com For this compound, the acetohydrazide side chain would be expected to show higher RMSF values compared to the more rigid pyrazole ring, indicating its conformational flexibility. MD simulations also detail intermolecular interactions, such as hydrogen bonds formed between the hydrazide group's -NH and -NH2 protons and oxygen atom with surrounding water molecules or protein residues. researchgate.netnih.gov

Table 2: Key MD Simulation Parameters and Their Implications Based on general principles and studies on related hydrazone and pyrazole derivatives. mdpi.comresearchgate.netconsensus.app

| Parameter | Description | Implication for 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD plateau suggests the molecule has reached equilibrium and is structurally stable in the simulated environment. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Higher fluctuations in the acetohydrazide tail would highlight its flexibility, which is crucial for binding to diverse protein pockets. |

| Hydrogen Bonds | Number and duration of hydrogen bonds formed with the solvent or a receptor. | The hydrazide moiety is a potent hydrogen bond donor and acceptor, indicating a high potential for specific interactions with biological targets. |

| Radius of Gyration (RoG) | Measures the compactness of the molecule. | A stable RoG indicates that the molecule maintains its overall shape and does not undergo major unfolding or conformational changes. nih.gov |

In Silico Prediction of Pharmacokinetic Parameters (ADME: Absorption, Distribution, Metabolism, Excretion)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug design, helping to identify compounds with favorable drug-like characteristics. johnshopkins.edusemanticscholar.org Web-based tools like SwissADME and pkCSM are commonly used to calculate these parameters for novel compounds based on their chemical structure. nih.govbohrium.com

For 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, these predictions would assess its compliance with established guidelines like Lipinski's Rule of Five, which helps evaluate oral bioavailability. The presence of multiple hydrogen bond donors and acceptors in the acetohydrazide group and nitrogen atoms in the pyrazole ring are key determinants of its properties. Predictions would likely indicate good water solubility and gastrointestinal absorption. However, its ability to cross the blood-brain barrier might be limited.

Table 3: Predicted ADME Properties for 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide These values are illustrative and based on typical in silico predictions for similar small molecules. johnshopkins.edubohrium.com

| Property | Predicted Value/Descriptor | Implication |

| Molecular Weight | ~156.17 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~ -0.5 | Indicates good water solubility |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to affect the central nervous system |

| Cytochrome P450 (CYP) Inhibition | Predicted to not inhibit major CYP enzymes | Suggests a lower potential for drug-drug interactions |

Molecular Docking Simulations for Ligand-Receptor Binding Affinity and Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govekb.egpnrjournal.com This method is widely used to screen potential drug candidates by estimating their binding affinity (docking score) and analyzing their binding mode. mdpi.commdpi.comnih.gov Pyrazole derivatives are known to inhibit various protein kinases, making these enzymes relevant targets for docking studies. nih.govnih.govresearchgate.net

In a typical docking simulation, the 3D structure of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide would be placed into the active site of a target protein (e.g., Vascular Endothelial Growth Factor Receptor - VEGFR). nih.govmdpi.com The simulation would predict the binding energy, with more negative values indicating stronger affinity. mdpi.com The analysis would also detail the specific interactions, such as hydrogen bonds between the hydrazide group and amino acid residues in the receptor's active site, and hydrophobic interactions involving the methyl group and pyrazole ring. nih.govnih.gov

Table 4: Illustrative Molecular Docking Results against a Protein Kinase Target Based on typical docking studies of pyrazole derivatives. nih.govmdpi.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| VEGFR-2 | -7.8 | Glu885, Asp1046, Cys919 | Hydrogen bonds with the hydrazide moiety |

| CDK2 | -7.5 | Lys89, Asp145 | Hydrogen bonds, π-π stacking with the pyrazole ring nih.gov |

| EGFR | -8.2 | Met793, Thr790 | Hydrogen bonds with NH and C=O of the hydrazide |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. oup.commdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. neuroquantology.comneuroquantology.com

To develop a QSAR model for 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, a set of its structural analogs would be synthesized and tested for a specific biological activity (e.g., anti-inflammatory or anticancer). neuroquantology.com Various molecular descriptors for each analog would then be calculated, including physicochemical properties (e.g., LogP, molar refractivity), electronic parameters (from DFT), and topological indices. oup.com Statistical methods, such as multiple linear regression, would be used to create an equation that correlates these descriptors with the observed activity. acs.org

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(SurfaceArea)

This model could then be used in ligand-based drug design to guide the synthesis of new derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide with potentially enhanced activity by optimizing the values of the significant descriptors. neuroquantology.com

Biological and Pharmacological Activities of 2 3 Methyl 1h Pyrazol 5 Yl Acetohydrazide and Its Derivatives

Antimicrobial Activities

Derivatives of pyrazole (B372694) linked with acetohydrazide have shown significant promise as antimicrobial agents. The introduction of different substituents onto the pyrazole or hydrazide moiety allows for the modulation of their activity spectrum and potency against various pathogenic microorganisms. researchgate.netasianpubs.org

A number of studies have highlighted the antibacterial potential of pyrazole acetohydrazide derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of eleven acetohydrazide-linked pyrazole derivatives were synthesized and screened for their antimicrobial activity. researchgate.netasianpubs.org Among these, certain compounds demonstrated potent antibacterial effects, sometimes comparable to the standard drug ciprofloxacin (B1669076). researchgate.netasianpubs.org

Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the pyrazole ring tends to enhance the antibacterial potential of these derivatives. researchgate.netasianpubs.org For example, derivatives containing chloro, bromo, or nitro groups have been found to be particularly effective. researchgate.netasianpubs.org The antibacterial activity is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial strains. Some pyrazole derivatives have been reported to be potent growth inhibitors of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.78 μg/ml. nih.gov Other studies have shown moderate antibacterial activity for pyrazole derivatives, with MIC values around 12.5 μg/ml against certain strains. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N'-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | S. aureus | 10.3 | researchgate.netasianpubs.org |

| N'-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | B. subtilis | 11.7 | researchgate.netasianpubs.org |

| N'-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | P. aeruginosa | 12.1 | researchgate.netasianpubs.org |

| Imidazo-pyridine substituted pyrazole derivative | E. coli, K. pneumoniae, P. aeruginosa | <1 | nih.gov |

| N-(trifluoromethylphenyl) derivative | MRSA | 0.78 | nih.gov |

The antifungal properties of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide and its derivatives have also been a subject of investigation. These compounds have been tested against a range of fungal pathogens, including species like Candida albicans and Aspergillus flavus. researchgate.netasianpubs.org Similar to their antibacterial action, the antifungal efficacy of these derivatives can be significantly influenced by their structural features. asianpubs.org

Derivatives featuring electron-withdrawing groups have demonstrated notable activity against fungal strains, with potency sometimes approaching that of the standard antifungal drug Amphotericin-B. researchgate.netasianpubs.org The evaluation is typically performed using methods like the agar (B569324) diffusion method to determine the zone of inhibition or by calculating the MIC. orientjchem.org While some pyrazolone (B3327878) derivatives showed no significant antifungal activity, others, particularly those derived from the reaction of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide, have been screened for their potency. orientjchem.orgorientjchem.orgorientjchem.org

| Compound Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N'-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | C. albicans | 11.6 | researchgate.netasianpubs.org |

| N'-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | A. niger | 12.9 | researchgate.netasianpubs.org |

| N'-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | C. albicans | 12.2 | researchgate.netasianpubs.org |

| s-Triazine derivative with piperidine (B6355638), glycine, and aniline | C. albicans | 34.36–37.95 | nih.gov |

Anticancer and Antitumor Properties

The development of pyrazole-based compounds as potential anticancer agents is an active area of research. mdpi.com Derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating the therapeutic potential of this chemical class in oncology. researchgate.netsrrjournals.com

The primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells and thus determines the concentration of the compound required to inhibit cell growth by 50% (IC50). nih.gov

Numerous studies have reported the cytotoxic effects of pyrazole acetohydrazide derivatives against a panel of human cancer cell lines. researchgate.netsrrjournals.com For example, pyrazolobenzothiazine acetohydrazide derivatives were evaluated against six different cancer cell lines, with some compounds showing greater activity than the standard drug 5-fluorouracil. researchgate.net The results from these assays are crucial for identifying lead compounds for further development. nih.gov Some pyrazole derivatives have shown potent cytotoxicity with IC50 values in the low micromolar range against various cancer cells. uwc.ac.za

To understand the spectrum of activity, pyrazole acetohydrazide derivatives are often tested against specific, well-characterized cancer cell lines. Breast cancer (MCF-7) and cervical cancer (HeLa) cell lines are commonly used in these investigations. srrjournals.com

Research has shown that certain pyrazole derivatives exhibit significant and sometimes selective toxicity towards these cell lines. uwc.ac.zanih.gov For example, a pyrazole derivative substituted with a 4-bromophenyl group was found to inhibit the growth of MCF-7 and HeLa cells with IC50 values of 5.8 µM and 9.8 µM, respectively. srrjournals.com Another study on pyrazole carbaldehyde derivatives identified a compound with excellent cytotoxicity against MCF-7 breast cancer cells, showing an IC50 of 0.25 μM. mdpi.com These findings highlight the potential of these compounds to be developed into targeted cancer therapies. researchgate.net

| Compound Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Pyrazole derivative with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | srrjournals.com |

| Pyrazole derivative with 4-bromophenyl group | HeLa (Cervical) | 9.8 | srrjournals.com |

| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | srrjournals.com |

| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | mdpi.com |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 | uwc.ac.za |

Antiviral Potential and Mechanisms

In addition to their antibacterial and anticancer properties, pyrazole derivatives are being explored for their antiviral activity. nih.gov The chemical versatility of the pyrazole scaffold allows for the design of molecules that can interfere with various stages of the viral life cycle. nih.gov

Recent studies have focused on the potential of pyrazole derivatives against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.govmdpi.com A study on pyrazole derivatives bearing a hydroxyquinoline scaffold investigated their ability to inhibit viral adsorption, exert a virucidal effect, and inhibit viral replication. nih.gov The results indicated that these compounds could act through multiple mechanisms to combat viral infections. nih.gov For instance, certain pyranopyrazole derivatives showed significant inhibition of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.com One derivative, in particular, exhibited an inhibitory efficiency of up to 84.5% against this enzyme. mdpi.com These findings suggest that pyrazole-based structures, including those related to 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide, are a promising foundation for the development of new broad-spectrum antiviral agents. nih.gov

Anticoronavirus Activity Research

The pyrazole nucleus is a core component in various molecules investigated for antiviral properties, including against different strains of coronavirus. mdpi.com Research into pyrazole derivatives has identified them as effective agents against numerous viral diseases. nih.gov The main protease (Mpro or 3CLpro) of coronaviruses like SARS-CoV-2 and MERS-CoV is a primary target for antiviral drug design because it is essential for viral replication and is structurally distinct from human proteases. nih.govamadischem.com

Several studies have explored pyrazole-based compounds as potential coronavirus inhibitors:

Hydroxyquinoline-Pyrazole Hybrids: New derivatives combining hydroxyquinoline and pyrazole moieties have been synthesized and tested against SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds demonstrated significant direct antiviral activity, with results suggesting they can attenuate coronaviruses through multiple modes of action, including the inhibition of viral replication. nih.govbohrium.com

Pyranopyrazole Derivatives: A series of novel pyranopyrazoles were evaluated against human coronavirus 229E (HCoV-229E). One derivative, compound 18, showed a high selectivity index of 12.6 and significant inhibitory capacity. nih.gov This compound, along with others in the series, also exhibited substantial inhibitory efficiency against the SARS-CoV-2 Mpro. nih.gov

Usnic Acid-Pyrazole Hybrids: In an in-silico study, fifty pyrazole derivatives of usnic acid were screened for their potential to inhibit the SARS-CoV-2 main protease. nih.gov Molecular docking simulations identified two lead compounds with a strong affinity for the active site of the Mpro enzyme. nih.gov

Pyrazolone Derivatives: Molecular docking analyses were performed on a series of pyrazolone analogues to assess their binding affinity against key SARS-CoV-2 viral proteins, including the main protease (Mpro), papain-like protease (PLpro), and the spike (S) protein. cu.edu.eg The results suggested that these compounds could potentially exhibit antiviral properties by interfering with viral binding and replication. cu.edu.egceon.rs

While these studies underscore the potential of the broader pyrazole scaffold in developing anticoronavirus agents, specific research focusing directly on the anticoronavirus activity of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide or its immediate derivatives has not been prominently featured in the reviewed literature.

Anti-inflammatory Investigations

The anti-inflammatory potential of pyrazole derivatives is well-documented, with the commercial drug Celecoxib (B62257) being a prime example of a pyrazole-based selective COX-2 inhibitor. nih.gov Research has extended to derivatives of the 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide scaffold, revealing significant anti-inflammatory effects.

One study synthesized a series of compounds using 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl] acetic acid hydrazide as a key intermediate. nih.gov The anti-inflammatory activity of these derivatives was evaluated in vivo using the carrageenan-induced rat paw edema model. Several compounds demonstrated potent activity, with some exceeding the efficacy of the standard drug indomethacin. For instance, compound 10f from this series showed a 64.93% inhibition of edema, which was superior to indomethacin's 60.8% inhibition. nih.gov

Another study reported that the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity when compared with the standard drug Diclofenac sodium. nih.gov Furthermore, pyrazole-hydrazone derivatives have been shown to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov Certain pyrazole-hydrazone derivatives, 4a and 4b , not only showed better COX-2 inhibitory activity than celecoxib but also displayed superior inhibition of 5-LOX compared to the drug zileuton. nih.gov

| Compound | Chemical Name/Series | % Edema Inhibition | Reference Drug (% Inhibition) | Source |

|---|---|---|---|---|

| 10f | Derivative of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl] acetic acid hydrazide | 64.93% | Indomethacin (60.8%) | nih.gov |

| 3 | Derivative of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl] acetic acid hydrazide | 62.67% | Indomethacin (60.8%) | nih.gov |

| 8f | Derivative of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl] acetic acid hydrazide | 61.12% | Indomethacin (60.8%) | nih.gov |

| 4f | Pyrazole-hydrazone derivative | 15-20% | Celecoxib (15.7-17.5%) | nih.govnih.gov |

Antioxidant Evaluations

The antioxidant properties of pyrazole derivatives are a significant area of investigation, with the pyrazole nucleus itself contributing to this activity. nih.gov Studies on derivatives of pyrazole acetohydrazide have confirmed their potential as effective antioxidant agents through various in vitro assays.

In one study, a series of novel derivatives from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide were synthesized and tested for their free radical scavenging ability. acs.org The research found that specific substitutions on the hydrazide moiety significantly influenced antioxidant capacity. Compound 4k in this series demonstrated the highest activity in both DPPH (1,1-biphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with IC50 values of 22.79 µg/mL and 1.35 µg/mL, respectively. acs.org

Another investigation into 5-aminopyrazole carbohydrazide (B1668358) derivatives revealed notable antioxidant effects. nih.gov These compounds were tested for their ability to inhibit reactive oxygen species (ROS) production in human platelets. Derivatives 3b and 3c were particularly effective, with IC50 values for ROS inhibition recorded at 113 µM and 139 µM, respectively. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov

| Compound | Assay | Activity (IC50 or %) | Reference Drug | Source |

|---|---|---|---|---|

| 4k | DPPH Radical Scavenging | 22.79 µg/mL | - | acs.org |

| 4k | ABTS Radical Scavenging | 1.35 µg/mL | - | acs.org |

| 7c | ABTS Scavenging Activity | 112.03% | Ascorbic Acid (39.10%) | bohrium.com |

| 11a | ABTS Scavenging Activity | 111.48% | Ascorbic Acid (39.10%) | bohrium.com |

| 3b | ROS Formation Inhibition | 113 µM | N-acetylcysteine (>800 µM) | nih.gov |

| 3c | ROS Formation Inhibition | 139 µM | N-acetylcysteine (>800 µM) | nih.gov |

Enzyme Inhibition Studies

Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a critical class of fungicides used in agriculture. nih.gov Research has identified that modifying the linker portion of SDHI molecules is a promising strategy for developing new agents. nih.govijper.org In this context, a series of pyrazole-4-acetohydrazide derivatives were designed and evaluated as potential SDHIs. nih.govijper.org

These compounds were tested for their antifungal effects against several plant pathogens. The results showed that the acetohydrazide derivatives possessed significant activity. For example, compound 6w had an EC50 value of 0.27 µg/mL against Rhizoctonia solani, which was superior to the commercial fungicide boscalid (B143098) (EC50 = 0.94 µg/mL). nih.gov Further investigation confirmed that compound 6w acts as an SDHI, validating the therapeutic potential of the pyrazole-acetohydrazide scaffold for this target. nih.gov Molecular docking studies supported these findings, showing that the derivatives could bind effectively within the active site of the SDH enzyme. nih.gov

| Compound | Target Fungus | EC50 (µg/mL) | Reference Drug (EC50 µg/mL) | Source |

|---|---|---|---|---|

| 6w | Rhizoctonia solani | 0.27 | Boscalid (0.94) | nih.gov |

| 6c | Fusarium graminearum | 1.94 | Fluopyram (9.37) | nih.gov |

| 6f | Botrytis cinerea | 1.93 | Fluopyram (1.94) | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. dergipark.org.tr The hydrazine (B178648) and pyrazoline chemical structures have historically been important scaffolds for MAO inhibitors. nih.govresearchgate.net

Studies on pyrazoline derivatives, which are structurally related to pyrazole hydrazides, have demonstrated potent and selective MAO inhibition. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives proved to be reversible, potent, and highly selective inhibitors of MAO-A. For example, the enantiomers of compound 6 in this series displayed exceptional potency and selectivity, with Kᵢ values for MAO-A as low as 2 nM and selectivity indices (SI) over MAO-B exceeding 165,000. Another series of pyrazoline derivatives based on a curcumin (B1669340) scaffold also yielded potent and selective hMAO-A inhibitors, with compound 7 having a Kᵢ of 0.06 µM. dergipark.org.tr These findings highlight the suitability of the pyrazoline/hydrazide core for interacting with MAO enzymes.

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| (-)-6 | 0.002 | 330 | 165,000 (for A) | |

| (+)-6 | 0.006 | >1000 | >166,666 (for A) | |

| 7 | 0.06 | >100 | >1666 (for A) | dergipark.org.tr |

| 4 | >100 | 0.07 | >1428 (for B) | dergipark.org.tr |

Cyclooxygenase (COX) Receptors: As discussed in the anti-inflammatory section, a primary mechanism for many pyrazole derivatives is the inhibition of COX enzymes. Molecular docking studies have been widely used to understand how these compounds interact with the active sites of COX-1 and COX-2. These in-silico investigations reveal the binding affinity, typically expressed as a negative score in kcal/mol (a more negative value indicates stronger binding), and the specific amino acid interactions.

Modulation of Ion Channels (e.g., GIRK1/2 Potassium Channel Activation)

Derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide have been identified as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype, which is the most common in the brain. nih.govnih.gov These channels are crucial effectors in GPCR signaling pathways that modulate cellular excitability. nih.gov The activation of GIRK channels is a complex process that typically requires the presence of the signaling lipid molecule, phosphatidylinositol 4,5-bisphosphate (PIP2). frontiersin.org

Research has led to the discovery of novel series of pyrazole derivatives that act as GIRK1/2 channel activators. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were developed and characterized as potent and selective GIRK1/2 activators. nih.gov These compounds, identified through high-throughput screening and subsequent chemical optimization, demonstrated nanomolar potency. nih.gov One lead compound from this series, 11a, was found to be a potent GIRK1/2 activator with improved metabolic stability compared to earlier urea-based compounds. nih.gov

Another novel series, 1H-pyrazolo-5-yl-2-phenylacetamides, was developed to improve the pharmacokinetic properties of previously reported urea-containing GIRK1/2 activators, which had shown significant liabilities. nih.gov These new acetamide (B32628) derivatives also exhibited nanomolar potency as GIRK1/2 activators and showed improved brain distribution. nih.gov The GIRK1/2 channel subtype is primarily found in the brain, while the GIRK1/4 subtype is predominantly located in the heart atria, playing a key role in regulating heart rate. nih.gov

Agricultural and Agrochemical Applications

Assessment of Herbicidal Activity

Derivatives of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide have shown significant potential in agricultural applications, particularly as herbicides. The pyrazole structure is a key component in many commercial herbicides due to its diverse biological activities and the ability to introduce various substituents to modify its effects. nih.govnih.gov

In greenhouse studies, certain pyrazole derivatives have demonstrated notable herbicidal activity against various weed species. For example, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent at the 1-position of the pyrazole ring significantly influences the herbicidal effect. nih.gov Specifically, derivatives with a 2,2,2-trifluoroethyl group at this position showed better inhibition than those with a phenyl group. nih.gov One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, exhibited excellent post-emergence herbicidal effects against Digitaria sanguinalis L. at a dosage of 750 g a.i. ha−1. nih.gov